molecular formula C15H14N4O B12067126 Nevirapine-d5 CAS No. 1189717-29-0

Nevirapine-d5

Cat. No.: B12067126
CAS No.: 1189717-29-0
M. Wt: 271.33 g/mol
InChI Key: NQDJXKOVJZTUJA-QTQWIGFBSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nevirapine-d5 involves the incorporation of deuterium atoms into the Nevirapine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the use of deuterated solvents such as deuterated methanol or deuterated chloroform in the reaction mixture .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the final product meets the required standards for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Nevirapine-d5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions include various metabolites and derivatives of this compound, which are often studied for their pharmacological properties and potential therapeutic applications .

Scientific Research Applications

Nevirapine-d5 is widely used in scientific research, particularly in the following areas:

Mechanism of Action

Nevirapine-d5, like Nevirapine, exerts its effects by binding directly to the reverse transcriptase enzyme of HIV-1. This binding disrupts the enzyme’s catalytic site, thereby inhibiting the RNA-dependent and DNA-dependent DNA polymerase activities. This inhibition prevents the replication of the HIV-1 virus, making it an effective component of antiretroviral therapy .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Nevirapine-d5 include other non-nucleoside reverse transcriptase inhibitors such as Efavirenz, Delavirdine, and Etravirine. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties .

Uniqueness

This compound is unique due to its deuterated form, which provides enhanced stability and allows for more precise tracking in pharmacokinetic studies. This makes it a valuable tool in scientific research, particularly in studies requiring accurate measurement of drug metabolism and distribution .

Properties

CAS No.

1189717-29-0

Molecular Formula

C15H14N4O

Molecular Weight

271.33 g/mol

IUPAC Name

7-methyl-2-(1,2,2,3,3-pentadeuteriocyclopropyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

InChI

InChI=1S/C15H14N4O/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,20)/i4D2,5D2,10D

InChI Key

NQDJXKOVJZTUJA-QTQWIGFBSA-N

Isomeric SMILES

[2H]C1(C(C1([2H])N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)C)([2H])[2H])[2H]

Canonical SMILES

CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4

Origin of Product

United States

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